molecular formula C11H16F3NO2 B2569108 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one CAS No. 1923388-94-6

2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2569108
CAS No.: 1923388-94-6
M. Wt: 251.249
InChI Key: SINSIEKQRSMGMP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one (CAS 1923388-94-6) is a synthetic organic compound with a molecular weight of 251.25 g/mol and the canonical SMILES C1CC1CC(=O)N2CCC(CC2)(C(F)(F)F)O . Its structure features a piperidine ring substituted at the 4-position with both a hydroxyl group and a trifluoromethyl group, while the ethanone moiety is modified with a cyclopropyl group at the α-position . The trifluoromethyl group is a key functional motif in modern medicinal chemistry, known to enhance metabolic stability and influence a compound's lipophilicity, solubility, and binding affinity through its strong electron-withdrawing effects . The hydroxyl group on the piperidine ring can serve as a hydrogen bond donor or acceptor, which is critical for influencing specific interactions with biological targets . Compounds containing piperidine and trifluoromethyl substructures are of significant interest in scientific research, particularly in medicinal chemistry for the development of new pharmacologically active agents. They serve as valuable building blocks in organic synthesis, facilitating the development of more complex molecules and new synthetic methodologies . This compound is For Research Use Only. It is not intended for human or veterinary diagnostics or therapeutic uses.

Properties

IUPAC Name

2-cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2/c12-11(13,14)10(17)3-5-15(6-4-10)9(16)7-8-1-2-8/h8,17H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINSIEKQRSMGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(CC2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Final Assembly: The final step involves coupling the piperidine ring with the cyclopropyl group and the trifluoromethyl group under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and systems.

    Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring can modulate its pharmacokinetic properties. The cyclopropyl group can contribute to the compound’s stability and overall activity.

Comparison with Similar Compounds

a. Substituent Variations on the Piperidine Ring

  • Target Compound: Piperidine substituents: 4-hydroxy-4-(trifluoromethyl). Ethanone substituents: 2-cyclopropyl.
  • Compound: 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one. Piperidine substituents: 4-hydroxy-4-(3-methoxyphenyl). This compound exhibits potent analgesic activity (EC₅₀ = 12 nM) due to μ-opioid receptor agonism, highlighting the importance of the 4-hydroxy and aryl substituents for activity .
  • Compound: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one. Piperidine substituents: 4-(4-(trifluoromethyl)phenyl).

b. Ethanone Modifications

  • The cyclopropyl group in the target compound may confer rigidity, reducing off-target interactions compared to bulkier aryl groups (e.g., 2,4,5-trifluorophenyl in or thiophenyl in ) .

Pharmacological Profiles

  • Analgesic Activity: ’s compound demonstrates high potency, attributed to its 4-hydroxy-4-arylpiperidine scaffold and trifluorophenyl-ethanone group . The target compound’s trifluoromethyl substituent may similarly enhance receptor binding but lacks direct evidence of analgesic activity.
  • Fungicidal Activity: Piperidine-ethanone derivatives in , such as 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one, show fungicidal properties. The target compound’s cyclopropyl group and hydroxylated piperidine could differentiate its mechanism from these thiazole-containing analogs .

Physicochemical Properties

  • Solubility : The hydroxyl group may enhance aqueous solubility relative to fully lipophilic analogs like those in .

Data Table: Key Structural and Functional Comparisons

Compound Name Piperidine Substituents Ethanone Substituents Biological Activity Reference
2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one (Target) 4-hydroxy-4-(trifluoromethyl) 2-cyclopropyl Not reported -
1-((3R,4S)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one () 4-hydroxy-4-(3-methoxyphenyl) 2-(2,4,5-trifluorophenyl) Analgesic (EC₅₀ = 12 nM)
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one () 4-(thiazol-2-yl) - Fungicidal
4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butan-1-one () 4-(4-(trifluoromethyl)phenyl) 4-(thiophen-2-yl)butan-1-one Not reported

Biological Activity

2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following molecular formula: C11_{11}H16_{16}F3_3NO. Its structure includes a cyclopropyl group and a trifluoromethyl substituent, which may enhance its lipophilicity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, primarily through interactions with various biological targets.

The compound's activity is likely mediated through:

  • Receptor Binding : It has been shown to interact with neurotransmitter receptors, which could influence pathways related to mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Pharmacological Applications

The potential applications of this compound include:

  • Neuropharmacology : Due to its structural similarities with known neuroactive compounds, it may serve as a candidate for treating neurological disorders.
  • Antimicrobial Activity : Initial screenings indicate promising results against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on rodent models. The findings demonstrated:

  • Increased Locomotor Activity : This suggests potential stimulant effects.
  • Reduced Anxiety-Like Behavior : Indicating possible anxiolytic properties.

Study 2: Antimicrobial Efficacy

In vitro tests were conducted against various bacterial strains. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli0.25 µg/mL
Mycobacterium tuberculosis0.75 µg/mL

These findings highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Cyclopropyl Ring : Using cyclopropanation techniques.
  • Introduction of the Trifluoromethyl Group : Via electrophilic fluorination methods.
  • Piperidine Derivative Formation : Through nucleophilic substitution reactions.

Each synthetic step requires optimization to achieve high yields and purity.

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